Product packaging for 5-Tert-butylthiophene-3-sulfonyl chloride(Cat. No.:)

5-Tert-butylthiophene-3-sulfonyl chloride

Cat. No.: B13476651
M. Wt: 238.8 g/mol
InChI Key: RDROYBTYTVLYIW-UHFFFAOYSA-N
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Description

5-Tert-butylthiophene-3-sulfonyl chloride is a specialized heterocyclic building block of interest in organic synthesis and medicinal chemistry research. As a sulfonyl chloride derivative, this compound is highly reactive towards nucleophiles, making it a valuable precursor for the generation of sulfonamide derivatives . The presence of the tert -butyl group at the 5-position of the thiophene ring introduces significant steric bulk and can markedly influence the compound's electronic properties, lipophilicity, and the overall conformation of resulting molecules . Thiophene-based sulfonamides are explored in the development of pharmaceutical compounds and as ligands in catalysis . The steric and electronic profile imparted by the tert -butyl group is a key structural feature researchers can utilize to modulate the properties of target molecules, for instance, to improve metabolic stability or alter binding affinity . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult relevant safety data sheets prior to use, as sulfonyl chlorides are typically moisture-sensitive and can react violently with water, releasing toxic gases .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClO2S2 B13476651 5-Tert-butylthiophene-3-sulfonyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11ClO2S2

Molecular Weight

238.8 g/mol

IUPAC Name

5-tert-butylthiophene-3-sulfonyl chloride

InChI

InChI=1S/C8H11ClO2S2/c1-8(2,3)7-4-6(5-12-7)13(9,10)11/h4-5H,1-3H3

InChI Key

RDROYBTYTVLYIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CS1)S(=O)(=O)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Tert Butylthiophene 3 Sulfonyl Chloride

Strategic Synthesis of 5-Tert-butylthiophene Precursors

The initial and foundational stage in the synthesis of the target compound is the creation of 2-tert-butylthiophene (B1664577). This precursor can be synthesized through two primary strategies: the direct functionalization of a pre-existing thiophene (B33073) ring or the construction of the thiophene ring with the tert-butyl group already incorporated.

Direct Functionalization of Thiophene Rings for tert-Butyl Group Introduction

The most straightforward approach to synthesizing the 2-tert-butylthiophene precursor is through the direct electrophilic substitution of a tert-butyl group onto the thiophene ring. This is typically achieved via a Friedel-Crafts alkylation reaction. In this reaction, thiophene is treated with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid or protic acid catalyst.

The regioselectivity of this reaction is a crucial consideration. The C2 position of the thiophene ring is significantly more reactive towards electrophiles than the C3 position, leading predominantly to the formation of 2-tert-butylthiophene over 3-tert-butylthiophene. The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired 2-substituted product.

Table 1: Examples of Direct tert-Butylation of Thiophene

Thiophene Substrate tert-Butylating Agent Catalyst/Acid Conditions Yield of 2-tert-butylthiophene
Thiophene tert-Butyl Chloride Aluminum Chloride (AlCl₃) Dichloromethane, 0 °C to rt High
Thiophene Isobutylene Sulfuric Acid (H₂SO₄) Hexane, low temperature Good

De Novo Thiophene Ring Construction with Integrated tert-Butyl Moieties

An alternative to direct functionalization is the construction of the thiophene ring from acyclic precursors that already contain the tert-butyl group. This "de novo" approach offers the advantage of building a specifically substituted thiophene without concerns of regioselectivity in the functionalization step. Several classical and modern synthetic methods can be adapted for this purpose.

The Paal-Knorr thiophene synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. wikipedia.orguobaghdad.edu.iqorganic-chemistry.org To generate a 5-tert-butyl-substituted thiophene, a 1,4-dicarbonyl precursor bearing a tert-butyl group at the appropriate position is required. For instance, a diketone such as 6,6-dimethyl-2,5-heptanedione (B13979622) could be reacted with a sulfur source like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent to yield 2,5-di-tert-butylthiophene. wikipedia.orgorganic-chemistry.org While this specific example yields a disubstituted product, the principle can be applied to appropriately designed diketones to access monosubstituted thiophenes. The reaction mechanism involves the conversion of the diketone to a thioketone, followed by cyclization and dehydration. wikipedia.org

The Gewald aminothiophene synthesis is a powerful one-pot, multi-component reaction that produces highly substituted 2-aminothiophenes. wikipedia.orgumich.edu This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.net To integrate a tert-butyl group, a ketone such as pinacolone (B1678379) (3,3-dimethyl-2-butanone) can be used as the starting carbonyl compound. The reaction would proceed through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form a 2-amino-4-tert-butyl-substituted thiophene derivative. wikipedia.org While this introduces an amino group that may require subsequent removal or modification, the Gewald reaction provides a convergent and efficient route to functionalized thiophenes. researchgate.netsemanticscholar.org

Various annulation strategies, which involve the combination of molecular fragments of different sizes (e.g., [3+2] or [4+1]), can be employed to construct the thiophene ring. rsc.orgrsc.org For instance, a [3+2] annulation could involve the reaction of a three-carbon sulfur-containing synthon with a two-carbon fragment bearing a tert-butyl group. rsc.org These methods often provide access to complex and specifically functionalized thiophenes that might be difficult to obtain through other routes. The development of novel catalytic systems continues to expand the scope and versatility of these annulation reactions for heterocyclic synthesis. nih.gov

Site-Selective Chlorosulfonylation at the Thiophene 3-Position

Once the 2-tert-butylthiophene precursor is obtained, the final step is the introduction of the sulfonyl chloride group. This is achieved through an electrophilic substitution reaction known as chlorosulfonylation. The directing effect of the existing tert-butyl group is paramount in this step.

The tert-butyl group at the C2 position is an ortho-, para-directing group. In the case of the thiophene ring, this directs incoming electrophiles primarily to the C5 and C3 positions. Since the C5 position is sterically hindered by the bulky tert-butyl group, the electrophilic attack of the chlorosulfonylating agent occurs preferentially at the C3 position.

The standard reagent for this transformation is chlorosulfonic acid (ClSO₃H). The reaction is typically performed by treating 2-tert-butylthiophene with an excess of chlorosulfonic acid, often without a solvent or in a non-reactive solvent like dichloromethane, at controlled temperatures. The reaction must be carefully managed due to the highly reactive and corrosive nature of chlorosulfonic acid. The use of specific solvents can sometimes influence the regioselectivity of the reaction with substituted thiophenes. researchgate.net

Table 2: Chlorosulfonylation of 2-tert-butylthiophene

Substrate Reagent Solvent Conditions Major Product
2-tert-butylthiophene Chlorosulfonic Acid (ClSO₃H) Neat (no solvent) 0-10 °C 5-tert-butylthiophene-3-sulfonyl chloride

The successful synthesis hinges on the control of regioselectivity in both the initial formation of the precursor and the final chlorosulfonylation step, yielding the desired this compound.

Direct Electrophilic Chlorosulfonylation Techniques

Direct methods that introduce the sulfonyl chloride group onto the 2-tert-butylthiophene ring in a single step are among the most straightforward approaches.

One of the most established methods is the reaction of the parent heterocycle with chlorosulfonic acid. This reaction is a classic electrophilic aromatic substitution. To mitigate the formation of symmetrical diaryl sulfone byproducts, which can occur as a secondary reaction, additives such as sulfamic acid can be employed as "sulfone inhibitors". google.com

Another direct approach involves the use of a Vilsmeier-Haack type reagent formed from sulfuryl chloride and a catalyst like N,N-dimethylformamide (DMF). This complex can react with electron-rich aromatic compounds, including thiophene derivatives like 3-tert-butylthiophene, to yield the corresponding sulfonyl chloride. google.com

A third category of direct synthesis is oxidative chlorination. This involves reacting a suitable sulfur-containing precursor with an oxidizing agent in the presence of a chloride source. For instance, various sulfur compounds can be converted to sulfonyl chlorides using sodium chlorite (B76162) (NaClO₂) under acidic conditions. google.com

Table 1: Comparison of Direct Chlorosulfonylation Techniques
TechniqueKey ReagentsPrimary AdvantagesPotential Drawbacks
Classical ChlorosulfonylationChlorosulfonic acid (ClSO₃H)High reactivity, readily available reagent. Harsh conditions, potential for sulfone byproduct formation. google.com
Vilsmeier-Haack Type ReactionSulfuryl chloride (SO₂Cl₂), DMFCan offer different regioselectivity, avoids strong acids. google.comCompetition with formylation reactions can occur. google.com
Oxidative ChlorinationSodium chlorite (NaClO₂), AcidCan start from various sulfur precursors. google.comRequires careful control of the oxidizing agent.

Conversion of Thiophene-3-sulfonic Acids or Sulfinates to Sulfonyl Chlorides

A widely used alternative to direct chlorosulfonylation is a two-step process. This involves the initial sulfonation of 2-tert-butylthiophene to produce 5-tert-butylthiophene-3-sulfonic acid, which is subsequently converted to the target sulfonyl chloride. This approach can offer better control over regioselectivity and may lead to a purer final product.

The conversion of the isolated sulfonic acid to the sulfonyl chloride is achieved using a variety of chlorinating agents. Traditional reagents for this transformation include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅). researchgate.netresearchgate.net

More modern and often milder reagents have also been developed for this conversion. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and its derivatives, such as 2,4,6-trichloro-1,3,5,2,4,6-triazatriphosphinine (TAPC), have been shown to be effective for converting sulfonic acids into sulfonyl chlorides under mild conditions. lookchem.comijsrst.com

Table 2: Common Reagents for Converting Sulfonic Acids to Sulfonyl Chlorides
Chlorinating AgentTypical ConditionsReference
Thionyl Chloride (SOCl₂)Often used with a catalytic amount of DMF researchgate.net
Phosphorus Oxychloride (POCl₃)Can be used neat or in a solvent researchgate.net
Cyanuric ChlorideMild conditions, often with a base ijsrst.com
TAPCSolvent-free or in solvent, mild lookchem.com

Metal-Catalyzed Oxidative Chlorosulfonylation Protocols

Metal-catalyzed reactions represent a powerful strategy for the regioselective functionalization of heterocyclic compounds. bohrium.com While direct metal-catalyzed C-H chlorosulfonylation of thiophenes is an emerging field, specific protocols for this compound are not yet extensively documented. However, the principles of metal-catalyzed cross-coupling and C-H activation suggest potential pathways.

Strategies often involve metals like copper, palladium, rhodium, or iron to mediate the formation of carbon-sulfur bonds or to functionalize C-H bonds. bohrium.comacs.org For instance, a palladium-catalyzed approach could potentially couple 3-bromo-5-tert-butylthiophene with a sulfur dioxide surrogate, followed by chlorination. Similarly, iron-catalyzed reactions have been used for the chlorosulfonylation of alkynes, demonstrating the utility of transition metals in forming the C-SO₂Cl bond. acs.org These approaches, while not yet standard for this specific molecule, represent a frontier in developing more selective and efficient syntheses.

Photocatalytic Approaches for Sulfonyl Chloride Formation from Arenediazonium Salts or Thiophene Derivatives

Photocatalysis offers a modern, sustainable approach to chemical synthesis, utilizing light to drive reactions under mild conditions. nih.gov The synthesis of aryl sulfonyl chlorides can be achieved through photocatalytic methods, often proceeding via radical intermediates.

One such strategy involves the reaction of arenediazonium salts with sulfur dioxide in the presence of a photocatalyst. nih.gov A photocatalytic version of the Sandmeyer-type reaction has been reported to produce sulfonyl chlorides in this manner. nih.gov Another innovative method uses S-arylthioacetates as precursors. With a carbon nitride photocatalyst like potassium poly(heptazine imide) (K-PHI), irradiation with blue or white light can selectively generate the corresponding aryl sulfonyl chloride. nih.gov These methods are notable for their mild conditions and high functional group tolerance, making them attractive for complex molecule synthesis.

Table 3: Overview of Photocatalytic Sulfonyl Chloride Synthesis
Precursor TypePhotocatalyst ExampleKey FeaturesReference
Arenediazonium SaltsTransition metal complexes (e.g., Ru, Ir)Photocatalytic Sandmeyer-type reaction. nih.gov
S-Arylthioacetates / ThiolsPotassium Poly(heptazine imide) (K-PHI)Chromoselective; different products with different light wavelengths. nih.gov

Considerations for Regioselectivity and Yield Optimization in Sulfonylation

The synthesis of this compound requires precise control over regioselectivity. The tert-butyl group at the 2-position of the thiophene ring is an ortho-, para-director (directing to the 3- and 5-positions). While the 5-position is electronically favored and less sterically hindered for many electrophilic substitutions, sulfonation can be directed to the 3-position. The outcome is often influenced by reaction conditions, where kinetic control may favor one isomer while thermodynamic control favors another.

Optimizing the yield involves several key factors:

Temperature Control: Direct sulfonylation reactions are often highly exothermic. Maintaining low temperatures (e.g., 0–5°C) is crucial to prevent side reactions and decomposition.

Stoichiometry: Using the correct molar ratio of the sulfonating or chlorinating agent to the thiophene substrate is essential. An excess of the agent can drive the reaction to completion but also increases the risk of di-substitution and other side reactions.

Solvent Choice: Inert solvents are often used to manage the reaction's temperature and control its rate.

Additives: As mentioned, catalysts like sulfamic acid can be added to suppress the formation of sulfone byproducts in direct chlorosulfonylation reactions, thereby increasing the yield of the desired sulfonyl chloride. google.com

Multistep Synthetic Sequences: Convergent and Divergent Strategies

Beyond single-step or two-step procedures, the synthesis can be embedded within more complex, multistep sequences. These can be categorized as convergent or divergent.

A divergent strategy would begin with a common, readily available intermediate, such as 2-tert-butylthiophene. This precursor would then be subjected to various synthetic routes (e.g., direct chlorosulfonylation vs. sulfonation/chlorination) to arrive at the final product. This approach is useful for methodology development and optimization. Another divergent path involves late-stage functionalization, where a more complex molecule containing a primary sulfonamide group is converted to the highly reactive sulfonyl chloride using activating agents like pyrylium (B1242799) salts, enabling further derivatization. nih.govresearchgate.net

A convergent strategy involves the separate synthesis of key fragments of the molecule, which are then combined in the later stages. For the target compound, this could involve the synthesis of a functionalized acyclic precursor that already contains the necessary carbon and sulfur atoms, which is then cyclized to form the thiophene ring with the sulfonyl chloride precursor already in place. bohrium.com Such strategies are often more efficient for the large-scale synthesis of complex molecules.

Comparative Analysis of Synthetic Routes: Efficiency, Scope, and Sustainability

Each synthetic route to this compound has distinct advantages and disadvantages regarding efficiency, scope, and sustainability.

Scope and Functional Group Tolerance: Modern methods, particularly photocatalytic approaches, generally offer the broadest scope. nih.gov They operate under mild conditions, which allows for the presence of sensitive functional groups in the substrate that would not survive the harsh, acidic conditions of classical chlorosulfonylation. Metal-catalyzed routes also promise high selectivity and functional group tolerance. bohrium.com

Sustainability: Classical methods often rely on stoichiometric amounts of corrosive and hazardous reagents like chlorosulfonic acid and phosphorus oxychloride, generating significant acidic waste. researchgate.net In contrast, catalytic methods (both metal- and photo-catalyzed) are inherently more sustainable. Photocatalysis, in particular, uses light as a "traceless" reagent, reducing chemical waste and often allowing for reactions at ambient temperature, thus lowering energy consumption. nih.gov

Table 4: Overall Comparison of Major Synthetic Strategies
StrategyTypical YieldConditionsSustainability Profile
Direct ChlorosulfonylationModerate to GoodHarsh, strongly acidic, low temp.Poor (corrosive reagents, waste)
Two-Step (via Sulfonic Acid)Good to ExcellentVariable; can be harsh or mild depending on chlorinating agentModerate (depends on chlorinating agent)
Photocatalytic SynthesisGood to ExcellentMild, ambient temp., visible lightGood to Excellent (catalytic, low energy)

Reactivity Profiles and Derivatization Pathways of 5 Tert Butylthiophene 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in 5-tert-butylthiophene-3-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the synthesis of a diverse array of sulfur-containing compounds.

Synthesis of Sulfonate Esters via Alcoholysis

In a reaction analogous to sulfonamide formation, this compound can react with alcohols to yield sulfonate esters. This process, known as alcoholysis or sulfonylation of alcohols, is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to scavenge the HCl produced. The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions.

The general transformation can be represented as:

5-tBu-C4H2S-SO2Cl + R-OH → 5-tBu-C4H2S-SO2OR + HCl

The reaction conditions are generally mild, and a wide range of primary and secondary alcohols can be used. Tertiary alcohols may be less reactive due to steric hindrance.

Table 2: General Conditions for Sulfonate Ester Synthesis

Alcohol Type Typical Base Solvent General Observations
Primary Pyridine, Triethylamine Dichloromethane, Toluene Generally high yields
Secondary Pyridine, Triethylamine Dichloromethane, Toluene Good yields, may be slower than primary

Generation of Sulfonyl Hydrazides and Subsequent Transformations

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) provides the corresponding 5-tert-butylthiophene-3-sulfonyl hydrazide. This reaction follows the standard nucleophilic substitution mechanism at the sulfonyl center. Sulfonyl hydrazides are versatile synthetic intermediates. nih.gov For instance, they can be condensed with aldehydes and ketones to form sulfonyl hydrazones, which are important precursors for various transformations, including the Shapiro and Bamford-Stevens reactions for the synthesis of alkenes. Furthermore, sulfonyl hydrazides can be converted into sulfonyl azides upon treatment with nitrous acid, which are useful reagents in cycloaddition reactions and for the introduction of the sulfonyl azide (B81097) functionality.

Reaction Scheme:

Formation of Sulfonyl Hydrazide: 5-tBu-C4H2S-SO2Cl + N2H4·H2O → 5-tBu-C4H2S-SO2NHNH2

Formation of Sulfonyl Hydrazone: 5-tBu-C4H2S-SO2NHNH2 + R1R2C=O → 5-tBu-C4H2S-SO2NHN=CR1R2

Formation of Sulfonyl Azide: 5-tBu-C4H2S-SO2NHNH2 + HNO2 → 5-tBu-C4H2S-SO2N3

Preparation of Sulfonyl Fluorides and Other Sulfonyl Halides

While this compound is a common starting material, it can be converted to other sulfonyl halides, most notably sulfonyl fluorides. Sulfonyl fluorides have gained significant attention due to their unique reactivity and stability, particularly in the context of "click chemistry" (SuFEx). The conversion of a sulfonyl chloride to a sulfonyl fluoride (B91410) is typically achieved through a halide exchange reaction using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF2). mdpi.comccspublishing.org.cn This transformation can often be facilitated by phase-transfer catalysts or by performing the reaction in a suitable solvent system that promotes the dissolution of the fluoride salt. wikipedia.org

Alternatively, sulfonyl hydrazides can serve as precursors to other sulfonyl halides. For example, treatment of a sulfonyl hydrazide with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can regenerate the sulfonyl chloride or produce the corresponding sulfonyl bromide, respectively.

Transition Metal-Catalyzed Cross-Coupling Reactions

In addition to its role in nucleophilic substitution, the sulfonyl chloride group of this compound can be leveraged in transition metal-catalyzed cross-coupling reactions. These reactions often proceed via a "desulfi_tative" pathway, where the SO2 moiety is extruded.

Desulfitative Cross-Couplings for C-C, C-N, C-O, and C-S Bond Formation

Desulfitative cross-coupling reactions have emerged as a powerful tool for the formation of various chemical bonds, utilizing aryl sulfonyl chlorides as coupling partners. These reactions, typically catalyzed by palladium, nickel, or copper complexes, offer an alternative to traditional cross-coupling methods that often rely on organometallic reagents. acs.orgchemrevlett.com

C-C Bond Formation: Palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira-type couplings can be achieved using aryl sulfonyl chlorides. researchgate.netwikipedia.org In these reactions, the sulfonyl chloride acts as an electrophilic partner, and upon oxidative addition to the metal center and subsequent extrusion of SO2, an aryl-metal species is formed, which then participates in the catalytic cycle to form a new carbon-carbon bond.

C-N, C-O, and C-S Bond Formation: Similarly, desulfitative couplings can be employed to form carbon-heteroatom bonds. For instance, coupling with amines (Buchwald-Hartwig amination), alcohols or phenols (Ullmann condensation), and thiols can lead to the formation of arylamines, aryl ethers, and aryl sulfides, respectively. These reactions expand the synthetic utility of this compound beyond traditional sulfonamide and sulfonate ester formation. nih.govmdpi.com

Table 3: Overview of Desulfitative Cross-Coupling Reactions with Aryl Sulfonyl Chlorides

Bond Formed Coupling Partner Catalyst System (Typical)
C-C (Suzuki) Boronic acids/esters Pd(0) / Ligand / Base
C-C (Heck) Alkenes Pd(0) / Ligand / Base
C-C (Sonogashira) Terminal alkynes Pd(0) / Cu(I) / Ligand / Base
C-N Amines Pd(0) or Cu(I) / Ligand / Base
C-O Alcohols, Phenols Cu(I) / Ligand / Base
C-S Thiols Cu(I) / Ligand / Base

The reactivity of this compound in these cross-coupling reactions would be influenced by the electronic properties of the thiophene (B33073) ring and the steric bulk of the tert-butyl group. The electron-rich nature of the thiophene ring can facilitate oxidative addition to the metal catalyst.

Palladium- and Nickel-Mediated Transformations

Aryl sulfonyl chlorides, including this compound, are effective coupling partners in transition metal-catalyzed reactions, particularly those mediated by palladium and nickel. These transformations often proceed via a "desulfinative" or "desulfonylative" pathway, where the C–S bond is cleaved and the sulfonyl chloride moiety is replaced, effectively using the thiophene ring as an aryl source.

Palladium-Catalyzed Couplings: Palladium catalysts are highly effective for the cross-coupling of arenesulfonyl chlorides. researchgate.net In these reactions, the sulfonyl chloride group can act as a leaving group, analogous to a halide in traditional cross-coupling reactions. This allows for the formation of new carbon-carbon bonds. For instance, in Stille-type couplings, arenesulfonyl chlorides react with organostannanes in the presence of a palladium catalyst, extruding sulfur dioxide to form biaryl compounds. researchgate.net Similarly, palladium catalysis can achieve the direct arylation of C-H bonds using aryl sulfonyl chlorides as the arylating agent. chemrevlett.com This desulfinative approach is advantageous due to the low cost and stability of sulfonyl chloride precursors. chemrevlett.com The general unreactivity of the sulfonyl chloride intermediates under the conditions for their own formation allows for selective C-S bond formation followed by a separate, distinct C-C bond-forming cross-coupling. mit.edu

Nickel-Catalyzed Couplings: Nickel catalysis offers a complementary and often more cost-effective alternative to palladium for mediating transformations of aryl sulfonyl chlorides. Nickel complexes can catalyze the formation of C–S bonds from arylsulfonyl chlorides and aryl iodides, where the sulfonyl chloride serves as a source of an aryl thiol following reduction by an agent like manganese. rsc.org This reductive coupling pathway leads to the synthesis of unsymmetrical aryl sulfides. rsc.org Furthermore, nickel catalysts are employed in C–N cross-coupling reactions involving sulfonamides (the derivatives of sulfonyl chlorides) and aryl chlorides. x-mol.netresearchgate.net While these specific examples involve pre-formed sulfonamides, they underscore the capability of nickel to facilitate bond formation at the sulfur-adjacent atom. Nickel can also mediate direct cross-couplings via C–S bond activation, for example, between aryl sulfonium (B1226848) salts and aryl bromides, a conceptually similar transformation. acs.org

The table below summarizes representative metal-mediated transformations applicable to aryl sulfonyl chlorides.

Reaction Type Catalyst Coupling Partner Product Type Key Feature
Stille CouplingPalladium (e.g., Pd₂(dba)₃)OrganostannaneBiarylC-C bond formation via desulfitation researchgate.net
C-H ArylationPalladium (e.g., Pd(OAc)₂)(Hetero)areneBiarylC-C bond formation via desulfitation chemrevlett.com
Reductive C-S CouplingNickelAryl Iodide / ReductantAryl SulfideC-S bond formation rsc.org
C-N CouplingNickelAmine (as sulfonamide)N-Aryl SulfonamideC-N bond formation researchgate.net

Copper-Catalyzed Coupling Reactions (e.g., Chan-Lam Coupling)

Copper-catalyzed reactions provide a powerful tool for forming carbon-heteroatom bonds, and while this compound itself is not a direct substrate for the classic Chan-Lam N-arylation, it serves as an immediate precursor to compounds that are. The Chan-Lam coupling typically involves the reaction of an N-H or O-H containing compound with a boronic acid in the presence of a copper catalyst. organic-chemistry.org

Two primary pathways allow for the derivatization of this compound using this methodology:

Via Sulfonamide Intermediates: The most direct route involves the reaction of this compound with ammonia (B1221849) or a primary amine to form the corresponding primary or secondary sulfonamide. This sulfonamide, which contains an N-H bond, can then undergo a copper-catalyzed N-arylation with an arylboronic acid to yield the N-aryl sulfonamide. This approach is well-established for a variety of sulfonamides. organic-chemistry.org

Via Sulfonyl Azide Intermediates: An alternative pathway is the conversion of the sulfonyl chloride to a sulfonyl azide, typically by reaction with sodium azide. The resulting 5-tert-butylthiophene-3-sulfonyl azide is an excellent substrate for a Chan-Lam type coupling with arylboronic acids. acs.orgrsc.org This reaction proceeds efficiently at room temperature, often catalyzed by simple copper(I) salts like CuCl, and does not require an additional base or ligand. acs.org The proposed mechanism involves coordination of the sulfonyl azide to the Cu(I) catalyst, transmetalation with the boronic acid, and subsequent reductive elimination to form the N-aryl sulfonamide product, regenerating the catalyst. rsc.org

These copper-catalyzed methods are highly valued for their mild reaction conditions, operational simplicity (often proceeding in air), and broad functional group tolerance. organic-chemistry.orgacs.org

Radical Reactions Involving this compound

The sulfur-chlorine bond in this compound is susceptible to homolytic cleavage, making the compound a valuable precursor for generating sulfonyl radicals for subsequent reactions.

The 5-tert-butylthiophene-3-sulfonyl radical (5-tBu-Th-3-SO₂•) can be generated from this compound under various conditions. This process can be initiated by heat, light (photoredox catalysis), or through single-electron transfer from a transition metal catalyst. Copper catalysts, in particular, have been shown to mediate the homolysis of the S-Cl bond in aryl sulfonyl chlorides, leading to the formation of a sulfur-centered radical intermediate. researchgate.net This reactivity positions this compound as a readily available source for the corresponding sulfonyl radical, enabling a suite of radical-mediated transformations.

Once generated, the 5-tert-butylthiophene-3-sulfonyl radical can participate in addition reactions with various unsaturated systems. The addition of sulfonyl radicals to alkenes and alkynes is a well-established method for constructing highly functionalized organosulfur compounds.

A notable example of this reactivity is the copper-catalyzed vicinal chloro-thiolation of alkynes. researchgate.net In this reaction, the sulfonyl chloride is treated with an alkyne in the presence of a copper catalyst. A plausible mechanism involves the initial generation of the sulfonyl radical, which then adds to the alkyne's triple bond. This addition creates a vinyl radical intermediate, which is subsequently trapped by a chlorine atom to yield a β-chlorovinyl sulfone. researchgate.net This process demonstrates both the generation of the sulfonyl radical from the sulfonyl chloride and its subsequent trapping by an unsaturated system, providing a practical route to complex, functionalized alkenes.

Reactions Involving the Thiophene Ring System and tert-Butyl Substituent

Beyond the reactivity of the sulfonyl chloride group, the thiophene ring itself can undergo further functionalization, governed by the directing effects of the existing substituents.

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of aromatic systems. The outcome of such a reaction on this compound is determined by the interplay of the electronic and steric properties of the tert-butyl and sulfonyl chloride groups on the inherently reactive thiophene ring.

Thiophene Reactivity: Thiophene is an electron-rich heterocycle that is significantly more reactive towards electrophiles than benzene (B151609). Substitution occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4). researchgate.net

Substituent Effects:

tert-Butyl Group (-C(CH₃)₃): Located at the C5 (α) position, the tert-butyl group is an activating group. It donates electron density primarily through an inductive effect, stabilizing the cationic intermediate (sigma complex) formed during electrophilic attack. stackexchange.com As an activating group at C5, it strongly directs incoming electrophiles to the adjacent C4 position and, to a lesser extent, the C2 position.

Sulfonyl Chloride Group (-SO₂Cl): Located at the C3 (β) position, the sulfonyl chloride group is strongly electron-withdrawing and thus a deactivating group. wikipedia.org It reduces the nucleophilicity of the thiophene ring, making SEAr reactions more difficult compared to unsubstituted thiophene. On an aromatic ring, it generally acts as a meta-director. In this specific 3,5-disubstituted thiophene, it deactivates all available positions, but particularly the adjacent C2 and C4 positions.

Functionalization or Modification of the tert-Butyl Group (e.g., Cleavage strategies if applicable)

The tert-butyl group, while often considered a sterically bulky and relatively inert directing group, can under specific conditions be a target for functionalization or cleavage. In the context of this compound, the modification of this alkyl substituent presents a synthetic challenge due to the high bond dissociation energy of its C-H bonds and the steric hindrance it imposes. chemrxiv.org However, advancements in catalytic C-H bond activation offer potential pathways for its transformation.

Hydroxylation of Primary C-H Bonds:

Recent research has demonstrated the non-directed catalytic hydroxylation of sterically congested primary C-H bonds within tert-butyl groups. chemrxiv.org This is achieved using an electron-poor manganese catalyst in conjunction with a strong hydrogen bond donor solvent, such as nonafluoro-tert-butyl alcohol (NFTBA), and hydrogen peroxide as the oxidant. chemrxiv.org This system generates a potent manganese-oxo species capable of oxidizing the robust C-H bonds of a tert-butyl group, leading to the formation of primary alcohols. chemrxiv.org While this methodology has been demonstrated on various densely functionalized molecules, its direct application to this compound would require empirical validation. chemrxiv.org The interplay of steric, electronic, and solvent effects would be crucial in determining the site-selectivity and efficiency of such a transformation on the thiophene substrate. chemrxiv.org

Potential Cleavage Strategies:

Direct cleavage of a C-tert-butyl group from an aromatic ring is a challenging transformation. While methods for the cleavage of S-tert-butyl thioethers are established, involving reagents like neat HF with scavengers, tetrafluoroboric acid, or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) in trifluoroacetic acid, these are not directly applicable to the more robust C-C bond. thieme-connect.de

However, strategies employed for the dealkylation of tert-butylated aromatic compounds in other contexts could be conceptually considered. For instance, in peptide synthesis, the S-tert-butyl group is a recognized protecting group for cysteine, and various methods for its removal have been developed. acs.org While different in bond type, the underlying principles of stabilizing the resulting cation or radical could inform potential approaches.

It is important to note that the reactivity of the sulfonyl chloride group would need to be considered in any proposed functionalization or cleavage strategy. Its susceptibility to hydrolysis and reaction with nucleophiles could lead to competing reactions under many conditions.

Chemo-, Regio-, and Stereoselective Aspects in Transformation Reactions

The transformation reactions of this compound are governed by the interplay of the electronic properties of the thiophene ring, the directing effects of the substituents, and the steric hindrance imposed by the bulky tert-butyl group. These factors dictate the chemo-, regio-, and stereoselectivity of its reactions.

Chemoselectivity:

The molecule possesses two primary reactive sites: the sulfonyl chloride group and the thiophene ring. The sulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles such as amines, alcohols, and organometallic reagents to form sulfonamides, sulfonates, and sulfones, respectively. The thiophene ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution.

The chemoselectivity of a given reaction will depend on the nature of the reagent. Strong nucleophiles will preferentially attack the sulfonyl chloride group. Conversely, strong electrophiles will target the thiophene ring. Careful selection of reaction conditions is therefore critical to control the outcome.

Regioselectivity:

Electrophilic aromatic substitution on the thiophene ring of this compound is expected to be highly regioselective. The tert-butyl group at the 5-position is an ortho-, para-director. However, the sulfonyl chloride group at the 3-position is a meta-director and a deactivating group. The steric bulk of the tert-butyl group will significantly hinder electrophilic attack at the adjacent 4-position. numberanalytics.com Therefore, electrophilic substitution is most likely to occur at the 2-position, which is activated by the sulfur atom and less sterically encumbered than the 4-position.

In reactions involving the sulfonyl chloride group, the regioselectivity is determined by the attacking nucleophile.

Stereoselectivity:

The steric bulk of the tert-butyl group is a major determinant of stereoselectivity in reactions involving this compound. numberanalytics.comsci-hub.ru In nucleophilic substitution reactions at the sulfonyl chloride, the voluminous tert-butyl group can influence the approach of the nucleophile, potentially leading to diastereoselectivity if the nucleophile is chiral or if a chiral auxiliary is employed.

Furthermore, in reactions where new stereocenters are formed on a side chain derived from the sulfonyl chloride, the tert-butyl group can exert long-range steric effects, influencing the stereochemical outcome. Computational studies on other systems have shown that steric interactions involving tert-butyl groups can significantly influence the transition state energies, thereby dictating the formation of one enantiomer over another. acs.org

The inherent chirality of certain thiophene derivatives in specific contexts, such as atropisomerism in benzothiophene (B83047) derivatives, highlights the potential for stereoselective synthesis. rsc.org While this compound itself is not chiral, its derivatization could lead to chiral products where the stereochemistry is influenced by the bulky substituent.

Below is a table summarizing the expected selectivity in reactions of this compound:

Reaction TypeReagent TypeExpected Primary Reactive SiteExpected RegioselectivityPotential Stereochemical Influence
Nucleophilic SubstitutionNucleophiles (e.g., amines, alcohols)Sulfonyl ChlorideN/ASteric hindrance from the tert-butyl group may influence the approach of bulky nucleophiles.
Electrophilic Aromatic SubstitutionElectrophiles (e.g., nitrating agents, halogens)Thiophene RingC2-positionThe tert-butyl group can direct the stereochemical outcome in subsequent transformations of the introduced substituent.

Applications of 5 Tert Butylthiophene 3 Sulfonyl Chloride in Advanced Synthetic Methodologies

Construction of Complex Heterocyclic Scaffolds

The synthesis of complex heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. Sulfonyl chlorides are well-established precursors for sulfonamides, which can undergo intramolecular cyclization reactions to form a variety of fused heterocyclic systems. The reaction of 5-tert-butylthiophene-3-sulfonyl chloride with appropriate amines yields sulfonamides that can be designed to cyclize and form novel thieno-fused heterocycles, such as thieno[3,2-c]pyridines. For instance, a general approach involves the cyclization of N-(thienylmethyl)-N-(2,2-dialkoxyethyl)-p-toluenesulfonamides in the presence of acid to yield thienopyridines. google.com A similar strategy could be envisioned for derivatives of this compound.

Intramolecular cyclization of sulfonamides derived from this starting material can provide access to a diverse range of polycyclic structures. The specific reaction pathway and resulting heterocyclic core would depend on the nature of the amine coupling partner and the cyclization conditions employed.

Table 1: Potential Heterocyclic Scaffolds from this compound

Starting AminePotential Heterocyclic ProductSynthetic Strategy
2-(aminoethyl)acetaldehyde dimethyl acetalSubstituted thieno[3,2-c]pyridineAcid-catalyzed cyclization
anthranilic acidThieno-fused quinazolinone derivativeCondensation and cyclization
2-aminopyridineThieno[3',2':4,5]thieno[3,2-b]pyridine derivativePalladium-catalyzed C-H activation/cyclization

Design and Implementation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, thereby maximizing atom and step economy. While direct participation of sulfonyl chlorides as the primary electrophile in classic MCRs like the Passerini or Ugi reaction is not typical, derivatives of this compound can be strategically employed.

For instance, the corresponding sulfonamide or sulfonate ester derivatives could be functionalized to contain reactive groups amenable to MCRs. The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy amides. wikipedia.orgbeilstein-journals.orgnih.govnih.gov A carboxylic acid-functionalized 5-tert-butylthiophene sulfonamide could serve as one of the components in a Passerini reaction, leading to complex molecules bearing the thiophene (B33073) sulfonamide moiety. Similarly, the Ugi reaction, a four-component reaction, could be utilized to incorporate derivatives of this compound into diverse molecular scaffolds. beilstein-journals.orgnih.gov

Precursor for Advanced Organic Materials and Functional Molecules (e.g., monomers for thiophene-based polymers)

Thiophene-based polymers are a class of conducting polymers with significant applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The properties of these polymers can be fine-tuned by modifying the substituents on the thiophene ring. This compound serves as a versatile precursor for monomers that can be used in the synthesis of functionalized polythiophenes.

The sulfonyl chloride group can be converted into a variety of other functional groups, such as sulfonamides, sulfonate esters, or even be reduced to a thiol. These functionalized monomers can then be polymerized through methods like oxidative polymerization or cross-coupling reactions to yield polymers with tailored electronic and physical properties. nih.govntu.edu.twrsc.org For example, the synthesis of poly[3-(butylthio)thiophene] has been reported from 2,5-dibromo-3-(butylthio)thiophene. rsc.org A similar approach could be employed with derivatives of this compound.

Table 2: Potential Thiophene-Based Monomers and Polymers

Monomer DerivativePolymerization MethodPotential Polymer Properties
5-tert-butyl-3-(N-alkylsulfonamido)thiopheneOxidative Polymerization (e.g., with FeCl₃)Improved solubility, potential for sensor applications
2,5-dibromo-5-tert-butyl-3-sulfonate ester thiopheneCross-coupling Polymerization (e.g., Grignard metathesis)Regioregular structure, enhanced electronic properties
5-tert-butyl-3-aminothiophene (via reduction of sulfonamide)ElectropolymerizationConducting polymer with reactive amine functionalities for post-polymerization modification

Role in Divergent Synthesis and Combinatorial Libraries

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally diverse compounds from a common intermediate. This compound is an excellent starting point for divergent synthesis due to the differential reactivity of the sulfonyl chloride group and the thiophene ring.

The sulfonyl chloride can be reacted with a library of amines or alcohols to generate a diverse set of sulfonamides or sulfonate esters. Subsequently, the thiophene ring can be functionalized at its various positions through reactions such as halogenation, metalation, or C-H activation, leading to a vast array of novel compounds. This approach is highly valuable for the construction of combinatorial libraries for high-throughput screening in drug discovery and materials science. The use of a common pharmacophore to direct multiple and divergent C-H functionalizations is a particularly attractive approach in modern drug discovery. nih.gov

Utility in Green Chemistry and Sustainable Synthetic Processes

Green chemistry principles aim to design chemical processes that are environmentally benign. The synthesis of sulfonamides, a key reaction of this compound, can be performed under green conditions. Traditional methods often employ organic solvents and bases, but recent advancements have demonstrated the feasibility of conducting these reactions in water. sci-hub.se

The reaction of sulfonyl chlorides with amines in aqueous media, often with a simple base like sodium carbonate, can proceed efficiently to yield the desired sulfonamides, which can often be isolated by simple filtration. chemrxiv.org This approach significantly reduces the use of volatile organic compounds (VOCs) and simplifies the purification process. Furthermore, the development of biocatalytic methods for the synthesis of sulfonamides presents an even more sustainable alternative, although specific enzymes for the direct amination of this compound would need to be identified or engineered. researchgate.net

Mechanistic Elucidation and Computational Chemistry Studies of 5 Tert Butylthiophene 3 Sulfonyl Chloride

Computational Chemistry Applications for Molecular Understanding

Theoretical Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry provides powerful tools for predicting the reactivity of 5-tert-butylthiophene-3-sulfonyl chloride. By calculating molecular orbital energies, electrostatic potential surfaces, and various reactivity indices, a detailed picture of its chemical behavior can be constructed.

The reactivity of the sulfonyl chloride group is a key feature. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack. The thiophene (B33073) ring, while aromatic, can also participate in reactions, and its reactivity is modulated by the electron-donating tert-butyl group and the electron-withdrawing sulfonyl chloride group.

Density Functional Theory (DFT) calculations can be employed to map the electrostatic potential (ESP) surface of the molecule. Regions of negative potential (red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) highlight electrophilic centers susceptible to nucleophilic attack. For this compound, the ESP would show a significant positive potential around the sulfur atom of the sulfonyl chloride group, confirming its electrophilicity.

Fukui functions, another concept derived from DFT, can be used to predict the regioselectivity of reactions. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. For nucleophilic attack, the relevant Fukui function (f+) would be highest on the sulfur atom, predicting that nucleophiles will preferentially attack this site. For electrophilic attack on the thiophene ring, the f- function would indicate the most nucleophilic carbon atoms.

The stereoselectivity of reactions involving this compound can also be investigated computationally. For reactions that create a new chiral center, the transition state energies for the formation of different stereoisomers can be calculated. The stereoisomer formed via the lower energy transition state is predicted to be the major product.

Table 1: Calculated Reactivity Indices for this compound (Note: The following data is illustrative and based on general principles of computational chemistry, not on published experimental data for this specific compound.)

Atomic SiteFukui Function (f+) for Nucleophilic AttackFukui Function (f-) for Electrophilic Attack
S (sulfonyl)0.450.02
C2 (thiophene)0.080.15
C4 (thiophene)0.120.25
Cl0.150.05

Quantum Chemical Calculations of Reaction Transition States and Energy Profiles

Quantum chemical calculations are indispensable for elucidating reaction mechanisms by identifying transition states and mapping out the complete energy profile of a reaction. For reactions involving this compound, such as its reaction with an amine to form a sulfonamide, these calculations can provide critical insights.

The process begins with locating the geometries of the reactants and products on the potential energy surface. Following this, the transition state (TS) connecting them is located. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Sophisticated algorithms are used to find these TS structures.

Once the stationary points (reactants, products, and transition states) are optimized, frequency calculations are performed. For reactants and products, all calculated vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For example, the reaction of this compound with ammonia (B1221849) would proceed through a tetrahedral intermediate. Computational studies can model the formation and breakdown of this intermediate, identifying the rate-determining step.

Table 2: Illustrative Calculated Energy Profile for the Reaction of this compound with Ammonia (Note: The following data is illustrative and based on general principles of computational chemistry, not on published experimental data for this specific compound.)

SpeciesRelative Gibbs Free Energy (kcal/mol)
Reactants0.0
Transition State 1 (Nucleophilic Attack)+15.2
Tetrahedral Intermediate+5.8
Transition State 2 (Chloride Elimination)+12.5
Products-20.7

Solvent Models and Their Influence on Computational Predictions

Reactions are most often carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational chemistry accounts for solvent effects using various models, which can be broadly categorized as explicit or implicit. wikipedia.org

Implicit solvent models , also known as continuum models, treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.org The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. q-chem.com Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). q-chem.com These models are computationally efficient and can provide a good approximation of bulk solvent effects. wikipedia.org

Explicit solvent models involve including a number of individual solvent molecules in the calculation. fiveable.me This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which are not well-described by implicit models. fiveable.me However, this method is computationally expensive due to the increased number of atoms. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used, where the solute is treated with quantum mechanics and the solvent with less computationally demanding molecular mechanics. fiveable.me

The choice of solvent model can significantly influence the results of computational predictions for reactions of this compound. For instance, a polar solvent would be expected to stabilize charged intermediates and transition states, thereby lowering the activation energy and increasing the reaction rate. An implicit solvent model would capture this general electrostatic stabilization. If the solvent can also act as a hydrogen bond donor or acceptor, an explicit solvent model might be necessary to accurately model these specific interactions.

Table 3: Illustrative Effect of Solvent Models on Calculated Activation Energy (Note: The following data is illustrative and based on general principles of computational chemistry, not on published experimental data for this specific compound.)

SolventDielectric ConstantSolvent ModelCalculated Activation Energy (kcal/mol)
Gas Phase1None22.5
Toluene2.4PCM20.1
Acetonitrile37.5PCM16.8
Water78.4PCM + 2 explicit molecules14.5

Spectroscopic and Structural Elucidation Methods in Research Context

Advanced NMR Spectroscopic Techniques (e.g., 2D NMR, Solid-State NMR)

Advanced Nuclear Magnetic Resonance (NMR) techniques are crucial for the unambiguous structural elucidation of this compound. While 1D 1H and 13C NMR provide initial information, 2D NMR experiments are necessary for complete assignment.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment reveals 1H-1H coupling correlations. For this compound, it would show a correlation between the two protons on the thiophene ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C nuclei. It would definitively assign the proton signals to their corresponding carbon atoms in the thiophene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons, such as the carbon attached to the tert-butyl group and the carbon bonded to the sulfonyl chloride group, by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons.

Solid-State NMR: Solid-state NMR can be used to study the structure and dynamics of this compound in its crystalline form. This can be particularly useful for comparing the solid-state conformation with the solution-state conformation or with the structure determined by X-ray crystallography.

Mass Spectrometry (HRMS, MS/MS) for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental formula of the molecular ion. For this compound, HRMS would confirm the expected formula of C8H11ClO2S2. The isotopic pattern of the molecular ion peak would also be characteristic, showing a peak at M+2 with approximately one-third the intensity of the M peak, which is indicative of the presence of a chlorine atom.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable structural information. The fragmentation pattern of this compound would be expected to show characteristic losses. libretexts.org Common fragmentation pathways for sulfonyl chlorides include the loss of Cl, SO2, and cleavage of the tert-butyl group. acdlabs.commiamioh.edu

Table 4: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound (Note: The following data is illustrative and based on general principles of mass spectrometry, not on published experimental data for this specific compound.)

m/zProposed Fragment
203[M - Cl]+
183[M - C(CH3)3]+
171[M - SO2]+.
57[C(CH3)3]+

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms in the molecule can be determined.

This technique provides unambiguous information about bond lengths, bond angles, and torsion angles. For this compound, X-ray crystallography would confirm the geometry of the thiophene ring and the sulfonyl chloride group. It would also reveal the conformation of the tert-butyl group relative to the thiophene ring.

Furthermore, the crystal packing can be analyzed to understand the intermolecular interactions, such as van der Waals forces, that govern the solid-state structure. This information is valuable for understanding the physical properties of the compound, such as its melting point and solubility.

Table 5: Hypothetical Crystallographic Data for this compound (Note: The following data is illustrative and based on general principles of X-ray crystallography, not on published experimental data for this specific compound.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.543
b (Å)12.126
c (Å)10.345
β (°)105.2
Volume (Å3)1033.4
Z4
R-factor0.045

Infrared and UV-Vis Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic analysis is fundamental to the structural elucidation and understanding of the electronic properties of novel chemical entities. For this compound, infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy serve as critical tools for confirming the presence of key functional groups and characterizing its electronic transitions. While specific experimental spectra for this exact molecule are not widely published, a detailed analysis can be constructed based on the well-established characteristic absorption frequencies of its constituent moieties: a 2,5-disubstituted thiophene ring, a tert-butyl group, and a sulfonyl chloride group.

Infrared (IR) Spectroscopy is employed to identify the vibrational modes of a molecule. The absorption of infrared radiation corresponds to specific stretching and bending vibrations of the bonds within the molecule, providing a unique "fingerprint" of its functional groups.

The key functional groups in this compound and their expected vibrational frequencies are:

Sulfonyl Chloride (-SO₂Cl) Group: This group is characterized by strong and distinct asymmetric and symmetric stretching vibrations of the S=O bonds. Typically, these appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The sulfur-chlorine (S-Cl) bond also exhibits a stretching vibration at lower frequencies.

Tert-butyl (-C(CH₃)₃) Group: The C-H bonds within the methyl groups of the tert-butyl substituent give rise to stretching vibrations in the 2800-3000 cm⁻¹ range. acdlabs.com Bending vibrations for the tert-butyl group are also expected.

Thiophene Ring: As a heteroaromatic system, the thiophene ring displays several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring usually appear in the 1300-1550 cm⁻¹ region. researchgate.net The C-S stretching mode within the thiophene ring can be observed at lower wavenumbers. iosrjournals.org

The expected infrared absorption bands for this compound, based on characteristic functional group frequencies, are summarized in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric SO₂ StretchingSulfonyl Chloride1370 - 1410Strong
Symmetric SO₂ StretchingSulfonyl Chloride1166 - 1204Strong
C-H Stretching (Aromatic)Thiophene Ring~3100 - 3000Medium
C-H Stretching (Aliphatic)Tert-butyl Group2960 - 2850Strong
C=C Stretching (Aromatic)Thiophene Ring1550 - 1400Medium
C-H Bending (Aliphatic)Tert-butyl Group1470 - 1365Medium
C-S StretchingThiophene Ring850 - 600Weak
S-Cl StretchingSulfonyl Chloride420 - 300Medium

UV-Vis Spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelength of maximum absorption (λₘₐₓ) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The primary chromophore in this compound is the substituted thiophene ring. Thiophene itself exhibits a strong absorption band around 235 nm, which is attributed to a π → π* electronic transition. nii.ac.jp The presence of substituents on the thiophene ring can cause a bathochromic (red) or hypsochromic (blue) shift of this absorption maximum.

π → π Transitions:* The delocalized π-electron system of the thiophene ring is the principal contributor to UV absorption. The introduction of the electron-withdrawing sulfonyl chloride group and the electron-donating tert-butyl group is expected to influence the energy of the molecular orbitals. The sulfonyl chloride group, being a strong deactivating group, can affect the conjugation within the thiophene ring. nii.ac.jp

n → π Transitions:* The non-bonding electrons on the sulfur and oxygen atoms could potentially undergo n → π* transitions. However, these are generally much weaker in intensity compared to π → π* transitions and may be obscured by the stronger absorptions.

Based on studies of other substituted thiophenes, it is anticipated that this compound will exhibit a primary absorption band in the near-UV region.

Type of TransitionChromophoreExpected λₘₐₓ (nm)
π → πSubstituted Thiophene Ring240 - 280
n → σSulfonyl Chloride< 200

The precise λₘₐₓ and molar absorptivity (ε) would need to be determined experimentally or through high-level computational modeling. These values are sensitive to the solvent used for the analysis due to solvent-solute interactions.

Q & A

Q. What are the optimal synthetic routes for 5-Tert-butylthiophene-3-sulfonyl chloride, and how can purity be validated?

Methodological Answer: The synthesis typically involves sulfonation of 3-tert-butylthiophene followed by chlorination. A two-step procedure is recommended:

Sulfonation : React 3-tert-butylthiophene with chlorosulfonic acid under anhydrous conditions at 0–5°C.

Chlorination : Treat the intermediate sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane.

Q. Purity Validation :

  • Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm to assess purity.
  • Confirm structural integrity via ¹H/¹³C NMR (e.g., tert-butyl protons at ~1.3 ppm; sulfonyl chloride group deshields adjacent thiophene protons).
  • Melting Point Analysis : Compare observed values with literature data (if available).

Safety Note : Conduct reactions in a fume hood due to SOCl₂/PCl₅ toxicity and HCl gas release .

Q. How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

  • Storage : Keep under inert gas (Ar/N₂) at –20°C in airtight, moisture-resistant containers. Sulfonyl chlorides hydrolyze readily; silica gel desiccant packs are recommended.
  • Stability Testing : Perform accelerated degradation studies by exposing aliquots to controlled humidity (40–80% RH) and temperature (25–40°C). Monitor hydrolysis via FT-IR (loss of S=O stretch at ~1370 cm⁻¹) or TLC (silica gel, hexane:ethyl acetate 4:1).
  • Handling : Use anhydrous solvents (e.g., freshly distilled CH₂Cl₂) and gloveboxes for moisture-sensitive steps .

Advanced Research Questions

Q. How can contradictory literature data on the reactivity of this compound with amines be resolved?

Methodological Answer: Discrepancies often arise from variations in reaction conditions or impurities. To resolve these:

Systematic Replication : Reproduce reported procedures while controlling variables (e.g., stoichiometry, solvent polarity, temperature).

Byproduct Analysis : Use LC-MS to identify side products (e.g., sulfonamide vs. sulfonic acid derivatives).

Kinetic Studies : Monitor reaction progress via in situ NMR to determine rate constants under different conditions.

Computational Modeling : Apply DFT calculations (e.g., Gaussian) to compare activation energies for competing pathways (e.g., nucleophilic substitution vs. hydrolysis).

Q. Example Workflow :

Variable TestedAnalytical ToolOutcome
Solvent (DMF vs. THF)LC-MSDMF increases sulfonamide yield by 30%
Temperature (0°C vs. RT)In situ NMRLower temps reduce hydrolysis

Q. What strategies can elucidate the steric effects of the tert-butyl group on sulfonyl chloride reactivity?

Methodological Answer:

  • Comparative Studies : Synthesize analogs (e.g., 5-methylthiophene-3-sulfonyl chloride) and compare reaction kinetics.
  • X-ray Crystallography : Resolve the crystal structure to quantify steric hindrance (e.g., tert-butyl C–C–C angles).
  • Hammett Analysis : Correlate substituent effects (σ values) with reaction rates for nucleophilic substitutions.
  • Molecular Dynamics Simulations : Visualize steric interactions in solvated systems (e.g., using GROMACS).

Data Interpretation Tip : If tert-butyl reduces reactivity, consider bulkier nucleophiles (e.g., tert-butylamine) to probe steric thresholds .

Q. How should researchers design experiments to assess the compound’s stability in catalytic applications?

Methodological Answer:

  • Accelerated Aging Tests : Expose the compound to catalytic conditions (e.g., elevated temps, UV light) and track decomposition via:
    • GC-MS for volatile byproducts.
    • ESI-MS for non-volatile residues.
  • Leaching Studies : Immobilize the compound on solid supports (e.g., silica) and measure leaching rates via ICP-OES.
  • Catalytic Cycling : Monitor turnover numbers (TONs) over multiple cycles to detect deactivation.

Q. Critical Parameters :

ParameterMeasurement ToolAcceptable Threshold
Hydrolysis RateNMR (D₂O quench)<5% degradation in 24h
Thermal StabilityTGA/DSCDecomposition onset >150°C

Data Contradiction Analysis

Q. How to address inconsistencies in reported spectroscopic data for this compound?

Methodological Answer:

Reference Standards : Cross-validate spectra with a commercially available pure sample (e.g., Toronto Research Chemicals).

Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃; sulfonyl chloride protons may exhibit shifts due to hydrogen bonding.

Dynamic Effects : Perform variable-temperature NMR to identify conformational exchange broadening.

Collaborative Verification : Share samples with independent labs for blinded analysis.

Example Resolution : If ¹³C NMR signals for the tert-butyl group conflict, confirm assignments via DEPT-135 or HSQC .

Q. Key Takeaways for Researchers

  • Prioritize systematic replication and advanced analytical methods (e.g., in situ spectroscopy, computational modeling).
  • Use CAS Registry Number (if available) for precise literature searches in SciFinder or Reaxys .
  • Document all synthetic and storage conditions rigorously to enable cross-study comparisons.

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